3-Ethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. This compound features a pyrazole ring fused to a pyridine ring, with an aldehyde functional group at the 5-position. It has garnered interest due to its potential applications in medicinal chemistry and as a building block for more complex organic molecules.
The compound can be synthesized through various methods, often involving the cyclization of hydrazones with pyridine derivatives. It is commercially available from chemical suppliers and is used in research laboratories for various synthetic applications.
3-Ethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde can be classified under:
The synthesis of 3-Ethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde typically involves several key steps:
Industrial production methods optimize these synthetic routes to ensure high yield and purity. Techniques such as continuous flow reactors may be employed to maintain consistent reaction conditions, while purification processes like recrystallization and chromatography are used to isolate the final product.
The molecular formula for 3-Ethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde is C9H9N3O. The structure features:
Property | Value |
---|---|
Molecular Formula | C9H9N3O |
Molecular Weight | 175.19 g/mol |
IUPAC Name | 3-Ethyl-2H-pyrazolo[3,4-b]pyridine-5-carbaldehyde |
InChI | InChI=1S/C9H9N3O/c1-2-8-7-3-6(5-13)4-10-9(7)12-11-8/h3-5H,2H2,1H3,(H,10,11,12) |
InChI Key | GQVQRIKFEZFILJ-UHFFFAOYSA-N |
Canonical SMILES | CCC1=C2C=C(C=NC2=NN1)C=O |
3-Ethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde can participate in various chemical reactions:
Common reagents for these reactions include:
Major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrazolopyridines.
The mechanism of action for 3-Ethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde involves its interaction with specific biological targets. It may function as an inhibitor for certain enzymes or receptors, modulating their activity through binding interactions. The precise molecular targets can vary based on its application in biological research or medicinal chemistry.
The compound is typically a solid at room temperature and may exhibit specific melting and boiling points that are characteristic of similar heterocyclic compounds.
The presence of both nitrogen atoms in the rings contributes to its reactivity and ability to participate in various chemical transformations. Its aldehyde functionality also plays a crucial role in its reactivity profile.
3-Ethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde has several applications in scientific research:
This compound's versatility makes it valuable across multiple fields of research and industry, particularly in developing new pharmaceuticals and materials.
The pyrazolo[3,4-b]pyridine nucleus represents a privileged heterocyclic scaffold in medicinal chemistry due to its structural resemblance to purine bases and versatile pharmacological profile. This bicyclic system incorporates a pyrazole ring fused with a pyridine ring at the [3,4-b] positions, creating a planar, electron-rich framework capable of diverse biological interactions. Over 300,000 distinct 1H-pyrazolo[3,4-b]pyridine derivatives have been documented in scientific literature, appearing in more than 5,500 references including 2,400 patents [1] [2]. The significant pharmaceutical interest in this scaffold is evidenced by DrugBank records identifying 14 1H-pyrazolo[3,4-b]pyridine derivatives in various research and development phases: seven classified as Experimental compounds with confirmed biological activity, five as Investigational agents in approval phases, and two as approved drugs [1] [2]. This scaffold's importance is further magnified by its presence in multiple therapeutic domains, particularly in oncology where it serves as a core structure in kinase inhibitors targeting critical pathways in cancer proliferation and survival [4].
The molecular architecture of pyrazolo[3,4-b]pyridines enables potent interactions with biological targets through several mechanisms. The 1H-tautomeric form (predominant due to its ~9 kcal/mol stability advantage over the 2H-form) presents three hydrogen-bonding capable nitrogen atoms and an aromatic planar surface ideal for π-stacking interactions [1] [5]. This allows competitive binding at ATP sites of kinases, as demonstrated by FDA-approved drugs like larotrectinib and entrectinib that incorporate this scaffold for TRK inhibition [4]. Beyond oncology, pyrazolo[3,4-b]pyridine derivatives exhibit documented activity against infectious diseases, with several compounds demonstrating potent antibacterial effects against drug-resistant Staphylococcus epidermidis and antiviral activity against enteroviruses [6]. The scaffold's therapeutic versatility extends to inflammatory conditions through phosphodiesterase-4 (PDE4) inhibition, offering potential for treating chronic obstructive pulmonary disease, asthma, and atopic dermatitis [8].
Table 1: Therapeutic Applications of Pyrazolo[3,4-b]pyridine Derivatives
Therapeutic Area | Molecular Targets | Biological Effects | Representative Derivatives |
---|---|---|---|
Oncology | TRK kinases, CDKs, PI3K, B-Raf | Kinase inhibition, apoptosis induction, cell cycle arrest | Larotrectinib, Entrectinib, LOXO-195 [4] |
Antimicrobial Therapy | Bacterial topoisomerases, viral polymerases | Bacterial growth inhibition, viral replication suppression | Pyrazolo[3,4-b]pyridine carboxylates, carbonitriles [6] |
Anti-inflammatory | PDE4, Prostaglandin E2 receptors | Cytokine modulation, bronchodilation | 5-Arylidene derivatives, 3-carboxamides [8] |
CNS Disorders | mGlu4 receptors, serotonin transporters | Neurotransmission modulation | 3-Amino substituted analogs |
The synthetic accessibility of pyrazolo[3,4-b]pyridines significantly contributes to their drug discovery utility. Modern synthetic approaches include one-pot multicomponent reactions that efficiently generate complex substitutions, particularly at the pharmacologically critical C5 position [6]. For example, antileukemic pyrazolo[3,4-b]pyridines have been synthesized via three-component reactions demonstrating nanomolar activity against leukemia cell lines (RS4;11) through CDK2 and Abl kinase inhibition . These efficient synthetic routes enable rapid exploration of structure-activity relationships and compound diversification, making the scaffold particularly attractive for lead optimization campaigns in drug discovery programs.
Strategic substitution at the C3 and C5 positions of the pyrazolo[3,4-b]pyridine scaffold enables precise modulation of biological activity, physicochemical properties, and binding interactions. Analysis of over 300,000 compounds reveals distinct substitution preferences that correlate with specific therapeutic applications. At the C3 position, methyl substituents dominate medicinal chemistry designs (46.77% prevalence), followed by hydrogen (30.83%) and phenyl groups (2.12%) [1] [2]. The introduction of an ethyl group at C3 represents a strategic balance between lipophilicity enhancement and steric tolerance, offering improved metabolic stability over methyl analogs while maintaining favorable ligand efficiency [4] [9]. In TRK inhibitors, C3 alkyl groups facilitate optimal hydrophobic packing interactions with the hinge region residue Phe589, a conserved feature in kinase ATP-binding sites [4]. Computational analyses indicate that ethyl substitution at C3 increases hydrophobic contact surface area by approximately 25% compared to methyl analogs, enhancing target affinity without significant entropic penalties [4] [9].
The C5 position serves as a versatile vector for introducing diverse functional groups that profoundly influence target engagement and selectivity. Carbaldehyde functionality at this position, as present in 3-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde, provides exceptional synthetic versatility for structure-activity relationship exploration. The aldehyde group enables three primary medicinal chemistry applications: (1) As a direct electrophilic warhead for covalent inhibition strategies targeting cysteine residues in enzymes; (2) As a synthetic handle for nucleophilic addition or condensation reactions to generate Schiff bases, hydrazones, or secondary amines; (3) As a precursor for oxidation to carboxylic acids or reduction to hydroxymethyl derivatives [6] [9]. This reactivity profile makes C5-carbaldehyde derivatives particularly valuable as synthetic intermediates for constructing chemical libraries through reductive amination, hydrazone formation, or Wittig reactions [6] [9].
Table 2: Structure-Property Relationships of C3 Substituents in Pyrazolo[3,4-b]pyridines
C3 Substituent | Prevalence (%) | Key Properties | Target Applications |
---|---|---|---|
Methyl | 46.77 | Enhanced metabolic stability, optimal steric profile | Kinase inhibitors, CNS agents [1] [4] |
Hydrogen | 30.83 | Increased synthetic accessibility, conformational flexibility | Antimicrobials, PDE4 inhibitors [1] [8] |
Ethyl | <5.00 | Improved lipophilicity, extended hydrophobic contacts | TRK inhibitors, antitumor agents [4] [9] |
Amino | 4.69 | Hydrogen-bonding capacity, polarity modulation | Antiviral agents, GPCR modulators [1] |
Phenyl | 2.12 | π-Stacking capability, increased molecular weight | Tubulin polymerization inhibitors [1] |
The electronic and steric complementarity between C3 and C5 substituents creates synergistic effects that enhance target binding. Molecular modeling studies of 3-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde demonstrate that the planar aldehyde group projects toward solvent-exposed regions when the core scaffold engages hinge residues in kinase targets, allowing extensive modifications without steric clash with the ATP-binding pocket [4] [9]. This spatial orientation enables the introduction of solubilizing groups or secondary pharmacophores at C5 to improve physicochemical properties or engage allosteric sites. In antimicrobial pyrazolo[3,4-b]pyridines, C5 carboxaldehyde derivatives serve as precursors to hydrazone-based compounds with enhanced Gram-negative bacterial coverage compared to unsubstituted analogs [6]. The reactivity of the aldehyde functionality also facilitates bioisosteric replacement strategies, allowing medicinal chemists to explore diverse electronic and steric environments while maintaining core scaffold-target interactions.
Table 3: Synthetic Applications of C5-Carbaldehyde Functionality
Reaction Type | Reagents/Conditions | Products | Pharmacological Outcomes |
---|---|---|---|
Reductive Amination | NaBH₃CN, amines | Secondary/tertiary amines | Improved cellular permeability, enhanced target affinity [6] [9] |
Hydrazone Formation | Hydrazines, acid catalysis | Hydrazones | Antimicrobial activity, antileukemic effects [6] |
Wittig Reaction | Phosphonium ylides | α,β-Unsaturated esters | Tubulin inhibition, antiproliferative activity |
Oxidation | KMnO₄, NaOCl | Carboxylic acids | Metal chelation, solubility enhancement [9] |
Reduction | NaBH₄, DIBAL-H | Hydroxymethyl derivatives | CNS penetration, prodrug development [9] |
Tautomeric behavior significantly influences the electronic distribution around C3 and C5 positions. The 1H-tautomer (thermodynamically favored by 37.03 kJ/mol) maintains aromaticity across both rings, creating an electron-deficient C5 position ideal for nucleophilic attack or conjugate addition [1] [5]. This electronic activation enhances the reactivity of C5-aldehydes toward nucleophiles compared to typical benzaldehydes, enabling milder reaction conditions for derivatization. The 3-ethyl group exerts moderate electron-donating effects that subtly modulate this electron deficiency, fine-tuning reactivity while maintaining the heterocycle's planarity and aromatic character essential for target recognition [4] [9]. This balanced electronic profile makes 3-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde a particularly valuable intermediate for designing targeted covalent inhibitors or generating structure-activity relationship libraries through efficient parallel synthesis approaches.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7